molecular formula C9H9F2NO B14356084 4-[Bis(fluoromethyl)amino]benzaldehyde CAS No. 90819-56-0

4-[Bis(fluoromethyl)amino]benzaldehyde

Katalognummer: B14356084
CAS-Nummer: 90819-56-0
Molekulargewicht: 185.17 g/mol
InChI-Schlüssel: XOZRZCBFVBCIKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(fluoromethyl)amino]benzaldehyde is an organic compound with the molecular formula C9H9F2NO It features a benzaldehyde core substituted with a bis(fluoromethyl)amino group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(fluoromethyl)amino]benzaldehyde typically involves the reaction of p-fluorobenzaldehyde with bis(fluoromethyl)amine under controlled conditions. The reaction is catalyzed by a suitable catalyst, often in the presence of a solvent such as ethanol. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(fluoromethyl)amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[Bis(fluoromethyl)amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[Bis(fluoromethyl)amino]benzaldehyde involves its interaction with specific molecular targets. The bis(fluoromethyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can form Schiff bases with amines, leading to various downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Bis(fluoromethyl)amino]benzaldehyde is unique due to the presence of the bis(fluoromethyl)amino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

90819-56-0

Molekularformel

C9H9F2NO

Molekulargewicht

185.17 g/mol

IUPAC-Name

4-[bis(fluoromethyl)amino]benzaldehyde

InChI

InChI=1S/C9H9F2NO/c10-6-12(7-11)9-3-1-8(5-13)2-4-9/h1-5H,6-7H2

InChI-Schlüssel

XOZRZCBFVBCIKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=O)N(CF)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.